molecular formula C22H27ClN2O B12488675 N-[2-(4-chlorophenyl)ethyl]-1-(2-methylbenzyl)piperidine-4-carboxamide

N-[2-(4-chlorophenyl)ethyl]-1-(2-methylbenzyl)piperidine-4-carboxamide

Cat. No.: B12488675
M. Wt: 370.9 g/mol
InChI Key: NJZIMPXGVFHOQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-chlorophenyl)ethyl]-1-(2-methylbenzyl)piperidine-4-carboxamide is a synthetic compound with a complex structure It contains a piperidine ring, a chlorophenyl group, and a methylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)ethyl]-1-(2-methylbenzyl)piperidine-4-carboxamide typically involves multiple steps. One common method includes the reaction of 4-chlorophenylethylamine with 2-methylbenzyl chloride to form an intermediate, which is then reacted with piperidine-4-carboxylic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)ethyl]-1-(2-methylbenzyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[2-(4-chlorophenyl)ethyl]-1-(2-methylbenzyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-1-(2-methylbenzyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide
  • **1-[2-(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine

Uniqueness

N-[2-(4-chlorophenyl)ethyl]-1-(2-methylbenzyl)piperidine-4-carboxamide is unique due to its specific structural features, such as the combination of a piperidine ring with chlorophenyl and methylbenzyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H27ClN2O

Molecular Weight

370.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-1-[(2-methylphenyl)methyl]piperidine-4-carboxamide

InChI

InChI=1S/C22H27ClN2O/c1-17-4-2-3-5-20(17)16-25-14-11-19(12-15-25)22(26)24-13-10-18-6-8-21(23)9-7-18/h2-9,19H,10-16H2,1H3,(H,24,26)

InChI Key

NJZIMPXGVFHOQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2CCC(CC2)C(=O)NCCC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.